molecular formula C9H9NO3 B2477616 1-(3-Nitrophenyl)propan-2-one CAS No. 39896-32-7

1-(3-Nitrophenyl)propan-2-one

Cat. No. B2477616
CAS RN: 39896-32-7
M. Wt: 179.175
InChI Key: TYFVYHHUWTVZTM-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)propan-2-one is a synthetic organic compound, also known as 2-nitropropene, that is used in a variety of scientific research applications. This compound is a powerful reagent, meaning it can be used to synthesize a variety of other compounds. It is a useful tool for chemists, as it is relatively easy to produce, and it can be used in many different ways.

Scientific Research Applications

  • Synthesis and Configuration Studies : The compound has been used in studies related to the synthesis and resolution of stereochemically complex molecules. For example, Drewes et al. (1992) utilized a related compound, 2-Amino-1-(4-nitrophenyl)propan-1,3-diol, for the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid. They employed techniques like X-ray crystallography for confirmation of absolute configuration (Drewes et al., 1992).

  • Corrosion Inhibition : 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, a derivative, was explored as a corrosion inhibitor for mild steel in acidic conditions by Hamani et al. (2017). This study used techniques like weight loss, electrochemical impedance spectroscopy, and SEM for analysis (Hamani et al., 2017).

  • Photophysical Studies : The compound's derivatives have been studied for their absorption and fluorescence characteristics in various solvents. Kumari et al. (2017) investigated the solvatochromic effects on absorption and fluorescence spectra of related molecules, highlighting their potential use in sensing applications (Kumari et al., 2017).

  • Crystal Structure Analysis : Research by Hidalgo et al. (2021) on nitro-substituted chalcones, including derivatives of 1-(3-Nitrophenyl)propan-2-one, focused on their crystal structures and molecular properties. This study provides insights into the molecular conformation and crystal packing influenced by nitro substituents (Hidalgo et al., 2021).

  • Antitumor Activity : Derivatives of this compound have been explored for their potential antitumor properties. Organotin(IV) carboxylates derived from related compounds were synthesized and characterized, with investigations into their antitumor activities (Liu et al., 2011).

  • Chemical Reactivity and Stability Analysis : Khalid et al. (2020) conducted a study on unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives related to this compound. They examined the geometric parameters, natural bond orbitals, and frontier molecular orbitals properties, providing valuable data for understanding the compound's chemical reactivity and stability (Khalid et al., 2020).

properties

IUPAC Name

1-(3-nitrophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFVYHHUWTVZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-nitrophenyl acetic acid (20 g), pyridine (44 g) and acetic anhydride (106 g) was refluxed for four hours. Complete disappearance of starting material was observed by tlc (silica gel eluted with 1:1 parts by volume diethyl ether:hexane), and the brown solution was then evaporated to dryness in vacuo at 40°. The resulting residue was refluxed in the presence of concentrated HCl (7.5 ml) and ethanol (78 ml) for one hour; and to the hydrolysis product was added ice water (400 ml) and the precipitating 3-nitrophenyl acetone was filtered and washed with water. Additional product was obtained by extracting the filtrate with methylene chloride, drying over sodium sulfate, and evaporating the organic solvents. The crude products were combined and dissolved in a minimum amount of methanol:methylene chloride (1:1 parts by volume). Silica gel (30-50 g, flash chromatography, EM 230-400 mesh) was added and the solvent evaporated. The dried silica gel was placed on a column (3in.×6 in.) containing the same silica gel and eluted with 4:6 parts by volume ethyl acetate:hexane. The solution containing the desired product was evaporated to give the title compound. NMR for this product (in CDCl3) shows a 3 proton singlet at 2.34 ppm; a 2 proton singlet at 3.63 ppm; a 2 proton multiplet at 7.5 ppm; and a 2 proton multiplet at 8.0 ppm.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
solvent
Reaction Step One

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